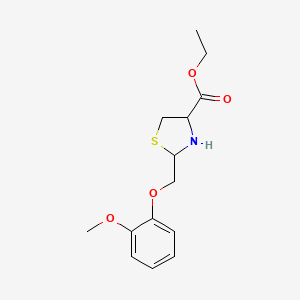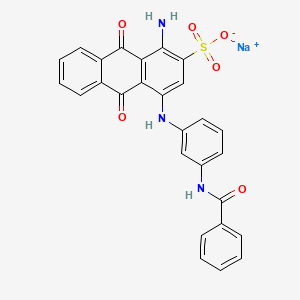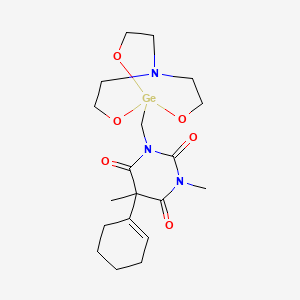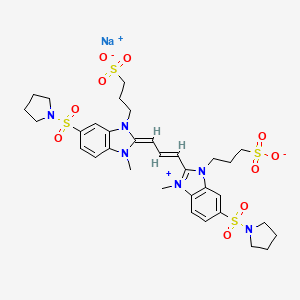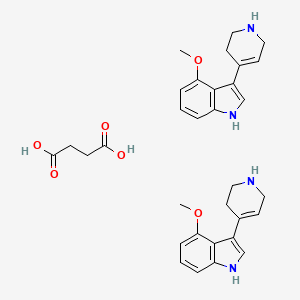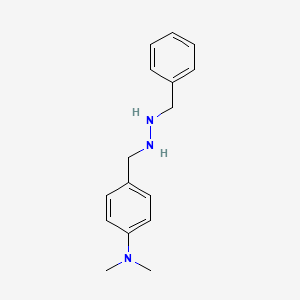
Trimethylbenzylammonium O,O-bis(2-ethylhexyl) dithiophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethylbenzylammonium O,O-bis(2-ethylhexyl) dithiophosphate is a chemical compound known for its unique properties and applications in various fields. It is a quaternary ammonium salt combined with a dithiophosphate group, making it useful in industrial and scientific research settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylbenzylammonium O,O-bis(2-ethylhexyl) dithiophosphate typically involves the reaction of trimethylbenzylammonium chloride with O,O-bis(2-ethylhexyl) dithiophosphoric acid. The reaction is carried out in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the careful control of reactant concentrations, temperature, and reaction time to optimize the production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Trimethylbenzylammonium O,O-bis(2-ethylhexyl) dithiophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dithiophosphate group to thiophosphates.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophosphates.
Substitution: Various substituted ammonium salts.
Aplicaciones Científicas De Investigación
Trimethylbenzylammonium O,O-bis(2-ethylhexyl) dithiophosphate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized as an additive in lubricants and anti-wear agents in motor oils.
Mecanismo De Acción
The compound exerts its effects through the interaction of the quaternary ammonium group with various molecular targets. The dithiophosphate group can chelate metal ions, affecting enzymatic activities and protein functions. The molecular pathways involved include inhibition of enzyme activity and modulation of protein-protein interactions.
Comparación Con Compuestos Similares
Similar Compounds
Zinc bis[O,O-bis(2-ethylhexyl)] dithiophosphate: Commonly used as an anti-wear additive in lubricants.
O,O-diisopropyl hydrogen dithiophosphate: Used in similar applications but with different physical properties.
Uniqueness
Trimethylbenzylammonium O,O-bis(2-ethylhexyl) dithiophosphate is unique due to its combination of a quaternary ammonium group and a dithiophosphate group, providing both catalytic and chelating properties. This dual functionality makes it versatile in various applications, from industrial to biomedical research.
Propiedades
Número CAS |
71426-93-2 |
|---|---|
Fórmula molecular |
C26H50NO2PS2 |
Peso molecular |
503.8 g/mol |
Nombre IUPAC |
benzyl(trimethyl)azanium;bis(2-ethylhexoxy)-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/C16H35O2PS2.C10H16N/c1-5-9-11-15(7-3)13-17-19(20,21)18-14-16(8-4)12-10-6-2;1-11(2,3)9-10-7-5-4-6-8-10/h15-16H,5-14H2,1-4H3,(H,20,21);4-8H,9H2,1-3H3/q;+1/p-1 |
Clave InChI |
KDZSPFIHMHNELE-UHFFFAOYSA-M |
SMILES canónico |
CCCCC(CC)COP(=S)(OCC(CC)CCCC)[S-].C[N+](C)(C)CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


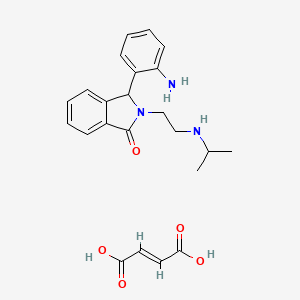
![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-[6-[[2-(2-methylprop-2-enoylamino)acetyl]amino]hexanoylamino]acetate](/img/structure/B15191537.png)

![2-[4-[(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl acetate;(Z)-but-2-enedioic acid](/img/structure/B15191542.png)

